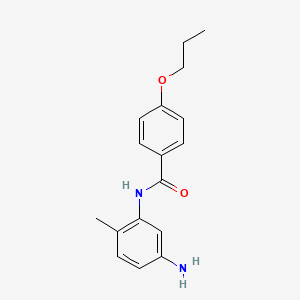

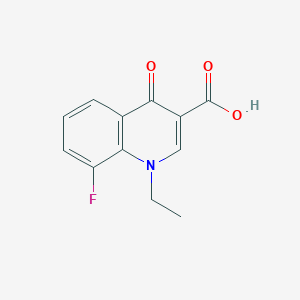

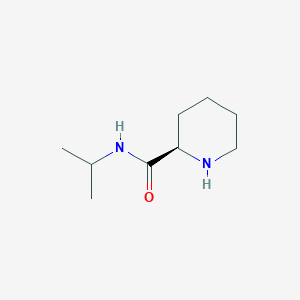

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide (NAMPPB) is a synthetic compound used in a variety of scientific research applications. It has been used as a model compound to study the effects of chemical structure on the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The purpose of

科学的研究の応用

1. Anticancer Agent Development

The compound AZD4877, a novel kinesin spindle protein (KSP) inhibitor, has shown promising results as a potential anticancer agent. It exhibits excellent biochemical potency and pharmaceutical properties suitable for clinical development. The compound is effective in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and inducing cellular death. This compound has demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

2. Antimicrobial Activity

N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound closely related to the queried chemical, has been synthesized and characterized, exhibiting significant antimicrobial activities. The compound demonstrates better activity than standard drugs against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies indicate a favorable binding mode within protein cavities, suggesting a good drug-like character based on druglikeness assay and ADME (absorption, distribution, metabolism, and excretion) studies (Cakmak et al., 2022).

3. Memory Enhancement

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These derivatives showed a dose-dependent increase in percent retention, with significant memory enhancement effects compared to control substances. The relationship between experimental biology and in silico results was established through molecular docking, MM-GBSA, and molecular simulation studies, indicating their potential as therapeutic agents for memory-related disorders (Piplani et al., 2018).

作用機序

Target of Action

The primary target of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function.

Pharmacokinetics

It is known that the compound has a melting point of 133-135°c and a predicted boiling point of 5373±600 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body

Result of Action

The molecular and cellular effects of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide’s action are largely dependent on the specific cellular context. Given its role as a PKC inhibitor, it may lead to altered cell proliferation, differentiation, and survival. In some contexts, this could potentially lead to anti-cancer effects .

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-propoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-10-21-15-8-5-13(6-9-15)17(20)19-16-11-14(18)7-4-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQUMZQIYFIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)

![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)